6-Methyl-2-(4-nitrobenzoyl)pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-nitrobenzoyl)pyridine typically involves the acylation of 6-methylpyridine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-nitrobenzoyl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 6-Methyl-2-(4-aminobenzoyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Carboxy-2-(4-nitrobenzoyl)pyridine.
Scientific Research Applications
6-Methyl-2-(4-nitrobenzoyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the development of new materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-nitrobenzoyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyridine ring can also participate in coordination with metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrobenzoyl)pyridine: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
6-Methyl-2-benzoylpyridine: Lacks the nitro group, which significantly alters its chemical and biological properties.
4-Nitrobenzoyl chloride: Used as a reagent in the synthesis of 6-Methyl-2-(4-nitrobenzoyl)pyridine.
Uniqueness
This compound is unique due to the presence of both a methyl group on the pyridine ring and a nitrobenzoyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6-methylpyridin-2-yl)-(4-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-9-3-2-4-12(14-9)13(16)10-5-7-11(8-6-10)15(17)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKQNOKMMVJBOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249281 | |
Record name | (6-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-02-4 | |
Record name | (6-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methyl-2-pyridinyl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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